m-PEG7-acid

Description

Properties

IUPAC Name |

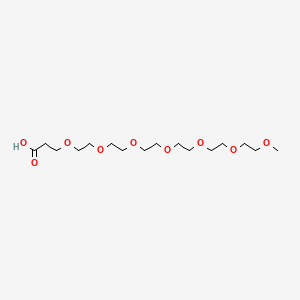

3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O9/c1-19-4-5-21-8-9-23-12-13-25-15-14-24-11-10-22-7-6-20-3-2-16(17)18/h2-15H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPQIPMESCUIHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

m-PEG7-Acid: A Technical Guide for Advanced Bioconjugation and Drug Delivery

Foreword: The Imperative of Precision in Bioconjugation

In the landscape of modern therapeutics, particularly in the realms of antibody-drug conjugates (ADCs) and targeted drug delivery, the linker molecule is not merely a passive connector but an active modulator of a drug's pharmacokinetic and pharmacodynamic profile. The transition from polydisperse to monodisperse polyethylene glycol (PEG) linkers represents a critical leap in achieving the batch-to-batch consistency and homogeneity demanded by regulatory bodies and required for predictable clinical outcomes. This guide focuses on a key exemplar of this class: m-PEG7-acid. As a discrete, seven-unit PEG linker, it offers a precise spacer length and a versatile carboxylic acid handle for covalent modification of biologics. Herein, we dissect the core attributes of this compound, providing researchers, scientists, and drug development professionals with a foundational understanding of its synthesis, characterization, and strategic application.

Core Molecular Profile of this compound

This compound is a heterobifunctional linker characterized by a methoxy-capped terminus and a carboxylic acid terminus, separated by a discrete chain of seven ethylene glycol units. This structure imparts a unique combination of stability, hydrophilicity, and reactive potential.

-

Methoxy (m) Group: The methoxy cap renders one end of the PEG chain inert, preventing unwanted cross-linking or self-conjugation reactions, a crucial feature for ensuring defined bioconjugate structures.

-

PEG7 Chain: The seven-unit polyethylene glycol spacer provides a specific, fixed length. This monodispersity is paramount for producing homogeneous bioconjugates with consistent drug-to-antibody ratios (DARs) and predictable pharmacological behavior.[] The hydrophilic nature of the PEG chain enhances the aqueous solubility of the conjugate, which is particularly beneficial when working with hydrophobic drug payloads.[2][3]

-

Carboxylic Acid (-acid) Group: The terminal carboxyl group is a versatile functional handle for conjugation. It can be activated to react efficiently with primary amine groups, such as the ε-amine of lysine residues on proteins and antibodies, to form stable amide bonds.[4][5]

Physicochemical Properties

A clear understanding of the molecule's physical and chemical characteristics is essential for its effective use and storage.

| Property | Value | Source(s) |

| Chemical Formula | C₁₆H₃₂O₉ | [6][7] |

| Molecular Weight | 368.4 g/mol | [6][8] |

| CAS Number | 874208-91-0 | [6][7][9] |

| Appearance | Colorless oil | [7] |

| Purity | Typically >95% | [4][6][7][9] |

| Solubility | Soluble in DCM, THF, DMF, DMSO, and water | [7] |

| Storage | Recommended at -5°C to -20°C, desiccated | [4][10] |

Synthesis and Quality Control: From Precursor to Purified Linker

The reliable performance of this compound in conjugation workflows is predicated on its synthesis and subsequent purification to a high standard. While various synthetic routes for PEG derivatives exist, a common and logical pathway proceeds from the corresponding alcohol precursor, m-PEG7-alcohol (m-PEG7-OH).

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through the oxidation of the terminal hydroxyl group of m-PEG7-OH. This transformation is a standard procedure in organic chemistry, but its application to PEG molecules requires careful control to avoid side reactions and ensure high conversion rates.

Sources

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. FDA Approved PEGylated Drugs By 2026 | Biopharma PEG [biochempeg.com]

- 4. tandfonline.com [tandfonline.com]

- 5. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Solid Phase Stepwise Synthesis of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. EP0824126A1 - Preparation of carboxylic acid-containing polyether and biologically active substances derived thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to m-PEG7-acid: Synthesis, Characterization, and Application in Bioconjugation

This guide provides a comprehensive technical overview of methoxy-polyethylene glycol-acid with seven ethylene glycol units (m-PEG7-acid), a discrete PEG linker of significant interest in drug delivery, bioconjugation, and nanotechnology. We will delve into its synthesis, detailed characterization, and provide field-proven protocols for its application, particularly in the PEGylation of proteins. This document is intended for researchers, scientists, and drug development professionals seeking a practical and in-depth understanding of this versatile molecule.

Introduction to this compound: A Discrete PEG Linker

This compound, with a chemical formula of C16H32O9 and a molecular weight of approximately 368.4 g/mol , is a heterobifunctional linker molecule.[1][2] It is characterized by a methoxy-capped polyethylene glycol (PEG) chain composed of seven ethylene glycol units, terminating in a carboxylic acid functional group. The monodisperse nature of this compound, meaning it has a precisely defined molecular weight and chain length, is a critical attribute that ensures batch-to-batch consistency in bioconjugation, a crucial factor in the development of therapeutics and diagnostics.

The hydrophilic PEG spacer imparts several desirable properties to molecules it is conjugated to, including increased aqueous solubility, improved stability, and reduced non-specific binding.[3][4] The terminal carboxylic acid provides a reactive handle for covalent attachment to primary amine groups, such as those found on the side chains of lysine residues in proteins, to form stable amide bonds.[1][5][6]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application. The following table summarizes its key characteristics.

| Property | Value | Source(s) |

| Chemical Formula | C16H32O9 | [1][2] |

| Molecular Weight | 368.42 g/mol | [2][7] |

| CAS Number | 874208-91-0 | [1][7] |

| Appearance | Colorless oil or viscous liquid | [7] |

| Solubility | Soluble in water, DMSO, DMF, DCM, THF | [4][7] |

| Purity | Typically >95% | [1][2] |

| Storage Conditions | -20°C, desiccated | [1] |

| pKa of Carboxylic Acid | ~3-4 (estimated) |

Synthesis and Purification of this compound

The synthesis of this compound is most commonly achieved through the oxidation of its corresponding alcohol precursor, heptaethylene glycol monomethyl ether (m-PEG7-alcohol). Several oxidation methods can be employed, with TEMPO-mediated oxidation being a mild and efficient choice, and Jones oxidation offering a more classical and robust alternative.

Synthesis of this compound via TEMPO-Mediated Oxidation

This method utilizes the stable radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant, such as sodium hypochlorite (NaOCl).[8][9][10]

-

Dissolution: In a round-bottom flask, dissolve heptaethylene glycol monomethyl ether (m-PEG7-alcohol) (1.0 eq) in a 2:1 mixture of dichloromethane (DCM) and water.

-

Addition of Catalyst and Co-catalyst: Add TEMPO (0.05 eq) and potassium bromide (KBr) (0.1 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath with vigorous stirring.

-

Oxidation: Slowly add an aqueous solution of sodium hypochlorite (NaOCl, ~10-12% available chlorine) (1.5 eq) dropwise, maintaining the temperature below 5 °C. The reaction is often accompanied by a color change from orange to a paler yellow.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Separate the organic layer and extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to yield pure this compound as a colorless oil.

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of synthesized this compound should be rigorously confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

¹H-NMR Spectroscopy

¹H-NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The expected chemical shifts in CDCl₃ are as follows:

-

~3.38 ppm (singlet, 3H): Corresponds to the methoxy (CH₃O-) protons.[1]

-

~3.65 ppm (multiplet, 24H): Represents the repeating ethylene glycol units (-OCH₂CH₂O-).[1][2]

-

~3.75 ppm (triplet, 2H): Methylene protons adjacent to the methoxy group (-OCH₂CH₂O-CH₃).

-

~4.15 ppm (triplet, 2H): Methylene protons adjacent to the carboxylic acid group (-CH₂-COOH).

The integration of these peaks should correspond to the number of protons in the structure, confirming the successful oxidation of the terminal alcohol to a carboxylic acid. The disappearance of the alcohol proton signal and the downfield shift of the adjacent methylene protons are key indicators of a successful reaction.

Bioconjugation with this compound: A Practical Guide

The primary application of this compound is in bioconjugation, where it is used to attach the hydrophilic PEG spacer to biomolecules, most commonly proteins. The carboxylic acid group is typically activated to form a more reactive species that can readily couple with primary amines on the protein surface. The most common method for this is through the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[6][11][12]

EDC/NHS Coupling Chemistry

The EDC/NHS coupling reaction is a two-step process:

-

Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive and unstable O-acylisourea intermediate. This activation is most efficient in a slightly acidic environment (pH 4.5-6.0).[6]

-

Formation of a Semi-Stable NHS Ester: The O-acylisourea intermediate is susceptible to hydrolysis. To improve reaction efficiency, NHS is added to react with the intermediate, forming a more stable amine-reactive NHS ester.

-

Amine Coupling: The NHS ester then reacts with a primary amine on the target protein to form a stable amide bond, releasing NHS. This step is most efficient at a slightly basic pH (7.2-8.5).[11]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hmdb.ca [hmdb.ca]

- 4. nanocs.net [nanocs.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Methoxy PEG Acetic Acid - JenKem Technology USA [jenkemusa.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. broadpharm.com [broadpharm.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to m-PEG7-acid: Properties, Applications, and Best Practices in Bioconjugation

This guide provides a comprehensive technical overview of m-PEG7-acid, a discrete polyethylene glycol (dPEG®) linker, tailored for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, explore its critical role in modern bioconjugation, and provide field-proven, detailed experimental protocols to ensure successful and reproducible outcomes. The focus is not just on the "how," but the "why," offering insights into the causality behind experimental choices to empower your research and development endeavors.

Introduction: The Strategic Advantage of a Monodisperse Heptaethylene Glycol Linker

In the realm of bioconjugation and drug delivery, polyethylene glycol (PEG) linkers are indispensable tools for improving the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1] Unlike traditional polydisperse PEG polymers, which consist of a mixture of different chain lengths, discrete PEG (dPEG®) linkers like this compound offer a precisely defined structure. This monodispersity is paramount for creating homogenous bioconjugates with consistent and reproducible pharmacological properties, a critical requirement for therapeutic applications.

The this compound molecule, characterized by a methoxy-capped chain of seven ethylene glycol units terminating in a carboxylic acid, offers a strategic balance. The PEG chain imparts hydrophilicity, which can enhance the solubility of conjugated molecules in aqueous environments and reduce non-specific binding.[2][3] The terminal carboxylic acid serves as a versatile handle for covalent attachment to primary amine groups on biomolecules, such as the lysine residues of proteins, forming stable amide bonds.[2][4] The seven-unit chain length provides a spacer arm of sufficient length to overcome steric hindrance in many applications without being excessively long, which can sometimes negatively impact the activity of the conjugated molecule.

Core Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application. The definitive structure for this compound is associated with CAS number 874208-91-0.[2][3][4][5] It is crucial to distinguish this from other similar compounds, as nomenclature can vary between suppliers. For instance, the compound with CAS number 1093647-41-6, sometimes referred to as m-PEG7-propionic acid, is more accurately described as m-PEG8-acid, possessing a different molecular weight and chain length.[6][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | 2,5,8,11,14,17,20-heptaoxatricosan-23-oic acid | [4] |

| CAS Number | 874208-91-0 | [2][3][4][5] |

| Molecular Formula | C16H32O9 | [2][4][5] |

| Molecular Weight | 368.42 g/mol | [4][5][6] |

| Purity | Typically >95% | [2][5][8] |

| Appearance | Colorless oil or liquid | [6] |

| Solubility | Soluble in water, DCM, THF, DMF, and DMSO | [6] |

| Storage Conditions | -20°C for long-term storage | [2][4] |

Key Applications in Research and Drug Development

The versatility of the terminal carboxylic acid group makes this compound a valuable reagent in a multitude of applications:

-

Protein and Peptide PEGylation: Modifying proteins and peptides with this compound can enhance their solubility, prolong their circulation half-life, and reduce their immunogenicity.

-

Antibody-Drug Conjugate (ADC) Development: As a component of ADC linkers, this compound can be used to attach cytotoxic drugs to antibodies, with the PEG component helping to modulate the overall hydrophilicity of the conjugate.

-

Nanoparticle Functionalization: The surface of nanoparticles can be functionalized with this compound to improve their stability in biological fluids and to provide a reactive site for the attachment of targeting ligands.

-

Small Molecule Modification: The solubility and pharmacokinetic properties of small molecule drugs can be improved through conjugation with this compound.

The core utility of this compound lies in its ability to form a stable amide bond with primary amines. This is most commonly achieved through a two-step activation process using carbodiimide chemistry.

Experimental Protocol: Two-Step Aqueous Protein Conjugation via EDC/NHS Chemistry

This protocol details the conjugation of this compound to a primary amine-containing protein in an aqueous environment using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This two-step approach provides greater control over the reaction compared to a one-pot synthesis.

Rationale and Self-Validating System

The trustworthiness of this protocol is rooted in its two-stage design. First, the carboxylic acid of this compound is activated with EDC and NHS to form a semi-stable amine-reactive NHS ester.[9] This activation step is most efficient at a slightly acidic pH (5.0-6.0) to protonate the carboxyl group, making it more susceptible to carbodiimide activation, while minimizing hydrolysis of the NHS ester.[10] The subsequent conjugation step, the reaction of the NHS ester with the protein's primary amines, is most efficient at a slightly alkaline pH (7.2-8.0), where the amine groups are deprotonated and thus more nucleophilic.[10] A quenching step is included to terminate the reaction and hydrolyze any unreacted NHS esters.[9] The final purification step is crucial for removing excess reagents and byproducts, ensuring a homogenous final product.

Visualization of the Experimental Workflow

Sources

- 1. broadpharm.com [broadpharm.com]

- 2. This compound, 874208-91-0 | BroadPharm [broadpharm.com]

- 3. mPEG7-Acid - CD Bioparticles [cd-bioparticles.net]

- 4. medkoo.com [medkoo.com]

- 5. precisepeg.com [precisepeg.com]

- 6. mPEG7-COOH, this compound, 1093647-41-6 - Biopharma PEG [biochempeg.com]

- 7. 1093647-41-6 | CAS DataBase [m.chemicalbook.com]

- 8. glycomindsynth.com [glycomindsynth.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

A Senior Application Scientist's Technical Guide to m-PEG7-acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Precision Linkers in Modern Therapeutics

In the landscape of advanced therapeutics, particularly in the realms of Antibody-Drug Conjugates (ADCs), PROTACs, and targeted drug delivery, the linker is not merely a passive connector but an active modulator of a conjugate's properties. It governs solubility, stability, pharmacokinetics, and immunogenicity. Among the most valuable classes of linkers are the monodisperse polyethylene glycol (PEG) derivatives. This guide provides a deep dive into a specific, highly versatile linker: m-PEG7-acid. Unlike traditional polydisperse PEGs, this compound offers a precisely defined structure, ensuring batch-to-batch consistency and simplifying analytical characterization—critical attributes for regulatory approval and clinical success.[1][2][3] This document will elucidate its core identity, synthesis and quality control considerations, and provide a field-proven protocol for its application in bioconjugation.

Part 1: Core Molecular Identity of this compound

The foundational step in utilizing any chemical entity is to understand its precise identity. This compound is a heterobifunctional linker featuring a metabolically stable methoxy (m) cap at one terminus and a reactive carboxylic acid group at the other, separated by a discrete chain of seven ethylene glycol units.[4][5]

1.1. Chemical Structure and Nomenclature

-

Systematic Name: 3,6,9,12,15,18,21-Heptaoxadocosanoic acid

-

Common Synonyms: m-PEG7-COOH, Methoxy-PEG7-acid

-

CAS Number: The primary and most widely cited CAS (Chemical Abstracts Service) number for this specific structure is 874208-91-0 .[4][6][7][8][9] It is crucial to note that variations in PEG linker nomenclature exist in literature and commercial listings; for instance, CAS 1093647-41-6 refers to a closely related m-PEG8-acid structure.[10] Always verify the structure against the CAS number for procurement and experimental design.

1.2. Physicochemical Properties

A clear understanding of the molecule's properties is essential for designing reaction conditions, purification strategies, and formulation.

| Property | Value | Source |

| CAS Number | 874208-91-0 | [4][6][7] |

| Molecular Formula | C16H32O9 | [4][6][8] |

| Molecular Weight | 368.42 g/mol | [8][9][11] |

| Appearance | Colorless to pale yellow oil | [8] |

| Purity | Typically >95% (commercial sources) | [6][7][8] |

| Solubility | Soluble in water, DMSO, DMF, DCM, THF | [8] |

| Storage | Recommended at -20°C to 4°C, protected from moisture | [4][8] |

Part 2: Synthesis and Quality Control: A Self-Validating System

The value of a monodisperse linker is contingent on its purity. From a Senior Application Scientist's perspective, understanding the synthesis and subsequent quality control (QC) is paramount for troubleshooting and ensuring reproducible results.

2.1. Synthetic Workflow Overview

A common and scalable synthetic route begins with the commercially available m-PEG7-alcohol (CAS: 4437-01-8).[12] The terminal hydroxyl group is activated and then converted to the carboxylic acid. This multi-step process requires rigorous control to prevent side reactions and ensure high purity of the final product.

Caption: High-level workflow for the synthesis and quality control of this compound.

-

Causality Behind Choices: The conversion of the hydroxyl group to a better leaving group (like a tosylate) is a critical activation step that facilitates the subsequent nucleophilic substitution. Hydrolysis of the resulting nitrile is a standard method to yield the carboxylic acid. Each step must be driven to completion to avoid a mixture of starting material and intermediates in the final product.

2.2. Essential Quality Control Protocols

Trustworthiness in a reagent comes from robust, orthogonal analytical validation.[13]

-

¹H NMR Spectroscopy: This is the primary tool for structural confirmation. The integration of the ethylene glycol protons (a characteristic broad signal around 3.6 ppm) relative to the protons adjacent to the acid and methoxy groups confirms the correct PEG chain length.[14]

-

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique confirms both purity and identity. A high-purity sample will show a single major peak in the chromatogram with a mass corresponding to the expected molecular weight (368.4 g/mol for the neutral molecule, or corresponding ions like [M+H]⁺ or [M+Na]⁺).[13]

-

HPLC (High-Performance Liquid Chromatography): HPLC with a suitable detector (like Charged Aerosol Detection, as PEGs lack a strong UV chromophore) is used to quantify purity with high precision.[14][15]

Part 3: Field Application—EDC/NHS-Mediated Amide Coupling

The most common application for this compound is its conjugation to primary amines (e.g., lysine residues on proteins, terminal amines on peptides, or amine-functionalized small molecules) to form a stable amide bond. The gold-standard method for this is using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][4][16]

3.1. Mechanism of Action

The reaction is a two-step process designed to maximize efficiency and minimize side reactions like hydrolysis.[3][17][18]

-

Carboxyl Activation: EDC reacts with the carboxylic acid of this compound to form a highly reactive, but unstable, O-acylisourea intermediate. This step is most efficient at a slightly acidic pH (4.5-6.0).[3][18][19]

-

NHS Ester Formation & Amine Coupling: The unstable intermediate is susceptible to hydrolysis. NHS is added to react with the intermediate, creating a more stable, amine-reactive NHS ester.[17][18] This semi-stable ester then efficiently reacts with a primary amine at a physiological to slightly basic pH (7.2-8.0), forming the final amide bond and releasing NHS.[3][16]

Caption: Two-step mechanism for EDC/NHS-mediated conjugation of this compound.

3.2. Detailed Experimental Protocol: Conjugation to a Model Peptide

This protocol provides a robust starting point for conjugating this compound to a peptide containing a primary amine. Note: Optimization is always required for specific substrates.

Materials:

-

This compound (CAS: 874208-91-0)

-

Peptide with primary amine (e.g., containing a Lysine residue or N-terminus)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[16]

-

Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

-

Quenching Solution: 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0[16][17]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification System (e.g., RP-HPLC or SEC)

Procedure:

-

Reagent Preparation (Critical):

-

Equilibrate all reagents to room temperature before opening vials to prevent moisture condensation.

-

Prepare stock solutions of EDC and Sulfo-NHS immediately before use in anhydrous DMF or DMSO. These reagents hydrolyze rapidly in aqueous solutions.

-

Dissolve the peptide in Coupling Buffer (PBS, pH 7.4) to a known concentration (e.g., 1-5 mg/mL).

-

Dissolve this compound in Activation Buffer (MES, pH 6.0).

-

-

Activation of this compound (Step 1):

-

In a microfuge tube, combine the this compound solution with a 5-10 fold molar excess of both EDC and Sulfo-NHS.

-

Rationale: Using an excess of coupling reagents drives the reaction to completion, maximizing the formation of the active NHS ester. Sulfo-NHS is used here for its water solubility, which is ideal for biomolecule reactions.

-

Incubate the activation mixture for 15-30 minutes at room temperature.

-

-

Conjugation to Peptide (Step 2):

-

Immediately add the activated m-PEG7-NHS ester mixture to the peptide solution.

-

Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with Coupling Buffer if necessary.

-

Rationale: This pH range is a compromise: it's high enough for the deprotonated amine to be an effective nucleophile but not so high as to cause significant hydrolysis of the NHS ester.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Quenching the Reaction:

-

Add the Quenching Solution (e.g., hydroxylamine) to a final concentration of 10-50 mM. Incubate for 15 minutes.

-

Rationale: This step deactivates any remaining NHS esters, preventing unwanted side reactions during purification and analysis.

-

-

Purification and Validation:

-

Purify the PEGylated peptide from excess reagents and unconjugated peptide using Reverse-Phase HPLC (for peptides) or Size Exclusion Chromatography (for larger proteins).

-

Analyze the collected fractions via LC-MS or MALDI-TOF MS to confirm the mass of the desired conjugate. The mass should increase by the mass of the m-PEG7 moiety (350.4 Da, corresponding to the addition of C16H30O8).[14]

-

Conclusion

This compound (CAS 874208-91-0) is more than a simple linker; it is an enabling tool for creating homogenous, well-defined bioconjugates. Its monodispersity is a key advantage, translating directly to more predictable in-vivo behavior and a simplified analytical and regulatory path.[1] By understanding its core identity, demanding rigorous QC for its synthesis, and applying chemically sound conjugation protocols like the EDC/NHS method detailed here, researchers can confidently leverage this compound to advance the next generation of targeted therapeutics.

References

-

This compound. Glyco MindSynth. [Link]

-

This compound, CAS 874208-91-0. AxisPharm. [Link]

-

Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. ACS Publications. [Link]

-

PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. AxisPharm. [Link]

-

mPEG7-Acid. CD Bioparticles. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound, 874208-91-0 | BroadPharm [broadpharm.com]

- 5. mPEG7-Acid - CD Bioparticles [cd-bioparticles.net]

- 6. glycomindsynth.com [glycomindsynth.com]

- 7. This compound, CAS 874208-91-0 | AxisPharm [axispharm.com]

- 8. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 9. precisepeg.com [precisepeg.com]

- 10. mPEG7-COOH, this compound, 1093647-41-6 - Biopharma PEG [biochempeg.com]

- 11. This compound|MSDS [dcchemicals.com]

- 12. m-PEG7-alcohol, 4437-01-8 - Biopharma PEG [biochempeg.com]

- 13. PEG Linkers & PEGylation Reagents Supplier [biochempeg.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

Navigating the Non-Aqueous Frontier: An In-depth Technical Guide to the Solubility of m-PEG7-acid in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of methoxy-poly(ethylene glycol)7-acid (m-PEG7-acid) in organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document delves into the foundational principles governing its solubility, offers a detailed qualitative solubility profile, and presents a rigorous experimental protocol for quantitative assessment. The insights and methodologies presented herein are designed to empower users to effectively handle, formulate, and deploy this versatile PEG linker in a multitude of applications, from bioconjugation to nanoparticle functionalization.

Core Concepts: Deconstructing the Solubility of this compound

The solubility of this compound, a discrete PEG derivative with a terminal carboxylic acid, is a nuanced interplay of its molecular architecture and the physicochemical properties of the surrounding solvent. As a molecule with a distinct hydrophilic polyethylene glycol backbone and a polar, ionizable carboxyl terminus, its behavior in organic media is governed by several key factors.

Molecular Structure and Polarity: The core of this compound is the hepta(ethylene glycol) chain, which imparts a significant degree of polarity and the capacity for hydrogen bonding via its ether linkages. The terminal methoxy group is relatively non-polar, while the carboxylic acid group introduces a highly polar, protic functional group capable of acting as both a hydrogen bond donor and acceptor. This amphiphilic nature dictates its solubility profile, adhering to the fundamental principle of "like dissolves like".

Solvent Properties: The polarity, proticity, and hydrogen bonding capacity of the organic solvent are paramount in determining the solubility of this compound. Polar aprotic solvents, capable of accepting hydrogen bonds and possessing strong dipole moments, are generally effective at solvating the PEG chain. The behavior in polar protic and nonpolar solvents is more complex and is influenced by the interplay of various intermolecular forces.

Influence of the Carboxylic Acid Group: The terminal carboxylic acid has a profound impact on the solubility profile. In its protonated state, it can engage in hydrogen bonding with suitable solvents. The potential for dimerization through hydrogen bonding between two this compound molecules can, in some cases, reduce solubility in less polar solvents.

A conceptual representation of the factors influencing the solubility of this compound is provided in the diagram below.

Caption: Interplay of molecular and external factors governing this compound solubility.

Qualitative Solubility Profile of this compound

While precise quantitative solubility data for this compound is not extensively published, a qualitative profile can be constructed based on supplier technical data and the general principles of PEG chemistry.[1][2] This information is invaluable for the initial selection of solvents for reactions, purifications, and formulations.

| Solvent Class | Specific Solvents | Expected Solubility Profile | Rationale for Solvation |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These solvents have strong dipole moments and are excellent hydrogen bond acceptors, allowing for favorable interactions with the PEG backbone and the carboxylic acid group.[1] |

| Tetrahydrofuran (THF) | Soluble | THF's ether oxygen can act as a hydrogen bond acceptor, and its moderate polarity is suitable for solvating the PEG chain.[1] | |

| Acetonitrile (ACN) | Moderately Soluble | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMF or DMSO, which may result in slightly lower solubility. | |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | These solvents can effectively solvate the polyethylene glycol chain. The slight acidity of the chloroform proton can also interact with the ether oxygens of the PEG.[2] |

| Polar Protic | Methanol, Ethanol | Soluble to Moderately Soluble | Alcohols can act as both hydrogen bond donors and acceptors, leading to competition with the self-association of this compound. Solubility is generally good but may be lower than in polar aprotic solvents.[2] |

| Nonpolar | Toluene | Slightly Soluble to Insoluble | The significant difference in polarity between this compound and toluene results in weak solute-solvent interactions, leading to poor solubility.[2] |

| Hexanes, Diethyl Ether | Insoluble | The highly nonpolar nature of these solvents makes them incapable of effectively solvating the polar PEG chain and carboxylic acid group.[2] |

Experimental Protocol for Quantitative Solubility Determination: The Saturation Shake-Flask Method

To obtain precise and reproducible quantitative solubility data, the saturation shake-flask method is the gold standard.[3] This protocol provides a detailed, step-by-step methodology for determining the equilibrium solubility of this compound in a chosen organic solvent.

Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Analytical balance

-

Scintillation vials with screw caps

-

Constant temperature orbital shaker

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector) or Gas Chromatography (GC) system if applicable.

-

Volumetric flasks and pipettes

Experimental Workflow

The workflow for determining the equilibrium solubility of this compound is depicted in the following diagram.

Caption: Workflow for the quantitative determination of this compound solubility.

Step-by-Step Procedure

-

Preparation of Calibration Standards: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These standards will be used to generate a calibration curve for the analytical method.

-

Sample Preparation:

-

Add an excess amount of this compound to a scintillation vial. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

-

Add a known volume of the organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature orbital shaker (e.g., 25 °C).

-

Agitate the sample for a sufficient duration to reach equilibrium. For a small molecule like this compound, 24 to 48 hours is typically adequate.

-

-

Phase Separation and Filtration:

-

After equilibration, allow the vial to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.2 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Dilution and Quantification:

-

Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-ELSD/RI).

-

Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

-

-

Data Reporting:

-

Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the thermodynamic solubility.

-

Report the solubility in standard units, such as mg/mL or g/L, and specify the temperature at which the measurement was conducted.

-

Conclusion: Practical Implications for the Researcher

A thorough understanding of the solubility of this compound in organic solvents is not merely academic; it is a prerequisite for its successful application in research and development. This guide provides the foundational knowledge and practical methodologies to navigate the complexities of handling this versatile PEG linker. By leveraging the qualitative solubility profile for initial solvent screening and employing the detailed experimental protocol for precise quantitative measurements, researchers can optimize reaction conditions, streamline purification processes, and develop robust formulations. The principles and techniques outlined herein are designed to foster scientific integrity and accelerate the pace of innovation in drug delivery and bioconjugation.

References

- BenchChem. (2025). Navigating the Solution: A Technical Guide to the Solubility of m-PEG2-Br in Organic Solvents.

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of m-PEG16-alcohol.

- Shochem. (2025).

- BenchChem. (2025). An In-depth Technical Guide to the Solubility Characteristics of m-PEG7-Amine.

- BenchChem. (2025). solubility of m-PEG7-CH2-OH in aqueous and organic solvents.

- BenchChem. (2025). A Comprehensive Technical Guide to the Solubility of HO-PEG15-OH.

- BenchChem. (2025). Navigating the Aqueous Environment: A Technical Guide to the Solubility of m-PEG7-azide.

-

ResearchGate. (n.d.). Solubility of PEG in various solvents, Bagley diagram (d solvent : Hansen). Retrieved from [Link]

- ResearchGate. (2020).

-

AxisPharm. (n.d.). M-PEG-acid. Retrieved from [Link]

-

PubMed. (2014). Kinetics of the esterification of active pharmaceutical ingredients containing carboxylic acid functionality in polyethylene glycol: formulation implications. Retrieved from [Link]

-

PubMed. (2011). Polyethylene glycol behaves like weak organic solvent. Retrieved from [Link]

- ResearchGate. (2007). Solubility profiles of poly(ethylene glycol)/solvent systems, I: Qualitative comparison of solubility parameter approaches.

- ResearchGate. (2011). Polyethylene glycol behaves like weak organic solvent | Request PDF.

Sources

The Strategic Advantage of Precision: A Technical Guide to the m-PEG7-acid Hydrophilic Spacer

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern therapeutics, the linker is no longer a passive connector but a critical determinant of a drug's success. This guide provides an in-depth exploration of the m-PEG7-acid hydrophilic spacer, a monodisperse polyethylene glycol (PEG) derivative increasingly pivotal in the design of advanced therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). As a Senior Application Scientist, this document synthesizes technical data with field-proven insights to empower researchers in leveraging this precision tool to its fullest potential.

The Challenge of Hydrophobicity and the Rise of Monodisperse PEG Linkers

A significant hurdle in drug development is the poor aqueous solubility of many promising therapeutic candidates, from small molecules to complex biologics.[1] This inherent hydrophobicity can lead to a cascade of developmental challenges, including reduced bioavailability, increased aggregation, rapid clearance from the body, and off-target toxicity due to non-specific binding.[1]

PEGylation, the covalent attachment of PEG chains, is a well-established strategy to mitigate these issues.[2][3] The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, creating a hydration shell that enhances solubility and can shield the conjugated molecule from enzymatic degradation and immune recognition.[1][4] However, traditional PEG reagents are polydisperse, meaning they consist of a mixture of molecules with varying chain lengths. This heterogeneity can lead to batch-to-batch variability and challenges in characterization and manufacturing.[5][6]

The advent of monodisperse PEG linkers, such as this compound, represents a paradigm shift. These are highly pure compounds with a precise, discrete molecular weight, eliminating the ambiguity of polydisperse mixtures.[5][7] This uniformity ensures that every conjugate is identical, leading to improved reproducibility, simplified characterization, and a more consistent pharmacological profile.[6] The use of monodisperse PEGs is crucial for the development of safe and effective drugs, particularly in the realm of PEGylated small molecules and complex biologics like ADCs.[6][7]

Physicochemical Properties of this compound

The this compound linker is a bifunctional molecule featuring a methoxy-terminated end, which provides stability and reduces non-specific binding, and a terminal carboxylic acid for covalent attachment to target molecules.[8][9]

| Property | Value | Source(s) |

| Chemical Name | 2-(2-(2-(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetic acid | [8][9] |

| Molecular Formula | C16H32O9 | [8][10] |

| Molecular Weight | 368.4 g/mol | [8] |

| CAS Number | 874208-91-0 | [8][10] |

| Appearance | Colorless oil | [11] |

| Purity | Typically >95% | [8][11] |

| Solubility | Soluble in water, DMSO, DMF, DCM | [8][11] |

| Storage | -20°C, protect from moisture | [8] |

The seven ethylene glycol units provide a balance of hydrophilicity and a defined spacer length, making it an invaluable tool for fine-tuning the properties of therapeutic candidates without adding excessive molecular weight.[1]

The Core of Application: Bioconjugation with this compound

The terminal carboxylic acid of this compound is a versatile functional group for conjugation, most commonly with primary amines (e.g., lysine residues on proteins) to form a stable amide bond.[8][12] This reaction is not spontaneous and requires the activation of the carboxylic acid.

The Chemistry of Activation: EDC/NHS Coupling

A robust and widely used method for activating the carboxylic acid is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[13][14]

Mechanism of Action:

-

O-acylisourea intermediate formation: EDC reacts with the carboxylic acid of this compound to form a highly reactive O-acylisourea intermediate.

-

NHS ester formation: This intermediate is unstable in aqueous solutions and can be hydrolyzed. NHS is added to react with the O-acylisourea intermediate, forming a more stable, amine-reactive NHS ester. This two-step process increases the efficiency of the conjugation reaction.[14]

-

Amide bond formation: The NHS ester readily reacts with primary amines on the target molecule to form a stable amide bond, releasing NHS as a byproduct.[13]

Caption: EDC/NHS activation and conjugation workflow for this compound.

Step-by-Step Protocol: Conjugation of this compound to a Protein

This protocol provides a self-validating framework for the conjugation of this compound to a protein containing primary amines.

Materials:

-

This compound

-

Protein of interest

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[13]

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4[13]

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5[13]

-

Anhydrous DMSO or DMF

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

-

Reagent Preparation:

-

Equilibrate all reagents to room temperature before use to prevent moisture condensation.[13]

-

Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or DMF immediately before use. Do not store these solutions.[13][15]

-

Dissolve the protein of interest in the Conjugation Buffer. The concentration will be protein-dependent.

-

Dissolve this compound in the Activation Buffer.

-

-

Activation of this compound:

-

In a separate reaction vessel, add a 5- to 10-fold molar excess of EDC and NHS to the this compound solution.

-

Incubate for 15-30 minutes at room temperature to form the m-PEG7-NHS ester intermediate.[13] The rationale for this pre-activation step is to maximize the formation of the amine-reactive ester before introducing the protein, which can help minimize potential side reactions with the protein's carboxyl groups.

-

-

Conjugation Reaction:

-

Immediately add the desired molar excess of the activated m-PEG7-NHS ester solution to the protein solution. A starting point of 20-fold molar excess of the PEG linker to the protein is recommended, but this should be optimized.[16]

-

Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume to maintain protein stability.[15]

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[13] The longer incubation at a lower temperature can be beneficial for sensitive proteins.

-

-

Quenching the Reaction:

-

Purification of the Conjugate:

-

Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted this compound, hydrolyzed NHS-ester, and quenching reagents.[13]

-

-

Characterization and Validation:

-

SDS-PAGE: Compare the PEGylated protein to the un-PEGylated control. A successful conjugation will result in a band shift to a higher apparent molecular weight. PEGylated proteins may appear as broader bands.[18]

-

Mass Spectrometry (MALDI-TOF or ESI-MS): This is the most direct method to confirm conjugation and determine the degree of PEGylation. The mass of the conjugate will increase by the mass of the this compound linker for each attachment.[18][19]

-

HPLC: Reverse-phase or size-exclusion HPLC can be used to assess the purity of the conjugate and separate different PEGylated species.[20]

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. purepeg.com [purepeg.com]

- 3. bachem.com [bachem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pharmiweb.com [pharmiweb.com]

- 6. labinsights.nl [labinsights.nl]

- 7. Benefits of Monodisperse PEG Linkers in Drug Development | Biopharma PEG [biochempeg.com]

- 8. This compound, 874208-91-0 | BroadPharm [broadpharm.com]

- 9. mPEG7-COOH, this compound, 1093647-41-6 - Biopharma PEG [biochempeg.com]

- 10. precisepeg.com [precisepeg.com]

- 11. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 12. mPEG7-Acid - CD Bioparticles [cd-bioparticles.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. broadpharm.com [broadpharm.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. enovatia.com [enovatia.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

applications of monodisperse PEG linkers

An In-Depth Technical Guide to the Applications of Monodisperse PEG Linkers

Executive Summary

Polyethylene glycol (PEG) linkers are foundational tools in bioconjugation and drug development, prized for their ability to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1][2][3] A critical, yet often overlooked, characteristic of PEG linkers is their dispersity. Traditional PEGylation has relied on polydisperse PEGs, which are heterogeneous mixtures of polymer chains with a range of molecular weights.[4] This guide illuminates the paradigm shift towards monodisperse PEG linkers —single molecular entities with a precise, discrete molecular weight.[4][5][6][7] This uniformity is not a trivial distinction; it is the key to producing homogeneous, well-defined bioconjugates with predictable properties and a streamlined path to regulatory approval.[4] We will explore the fundamental advantages of monodispersity and provide an in-depth examination of core applications, including the design of advanced Antibody-Drug Conjugates (ADCs), the optimization of small molecule drugs, and the construction of novel therapeutics like PROTACs. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the precision of monodisperse PEG linkers to create next-generation therapeutics.

The Monodisperse Advantage: Precision in an Imperfect World

The process of covalently attaching PEG chains to a molecule, or PEGylation, has been a cornerstone of biopharmaceutical development for decades.[8] Its primary goals are to improve drug solubility, increase stability by shielding from enzymatic degradation, and prolong circulation half-life by increasing the molecule's hydrodynamic size, which reduces renal clearance.[2] However, the success of PEGylation is critically dependent on the purity and uniformity of the PEG linker itself.

Defining Dispersity: Monodisperse vs. Polydisperse PEG

-

Polydisperse PEGs: These are mixtures of PEG chains of varying lengths, characterized by an average molecular weight and a polydispersity index (PDI) greater than 1.[4] This heterogeneity leads to a complex mixture of final conjugates, creating significant challenges in purification, characterization, and ensuring batch-to-batch consistency.[9][10]

-

Monodisperse PEGs: Also known as discrete PEGs (dPEGs), these are pure, single compounds with a precisely defined molecular weight and chemical structure (PDI = 1).[5][7][] This molecular precision translates directly to the final bioconjugate, yielding a single, homogeneous product.[4]

The shift from a polydisperse mixture to a monodisperse compound is a fundamental advance. It allows drug developers to treat the linker not as a polymer, but as a distinct chemical entity. This facilitates rigorous analytical characterization, which is crucial for regulatory submissions and ensuring product quality.[12][13]

Caption: Polydisperse PEGs are mixtures, while monodisperse PEGs are single, defined compounds.

Core Applications of Monodisperse PEG Linkers

The precision offered by monodisperse PEGs has made them indispensable in several cutting-edge therapeutic areas.

Revolutionizing Antibody-Drug Conjugates (ADCs)

ADCs are a powerful class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule drug.[14][15][16] The linker connecting these two components is critical to the ADC's success, and monodisperse PEG linkers have emerged as a superior choice for addressing key ADC design challenges.

-

Mitigating Hydrophobicity and Aggregation: Many potent cytotoxic payloads are highly hydrophobic. Conjugating them to an antibody can induce aggregation, leading to rapid clearance from circulation and reduced efficacy.[12][13] Monodisperse PEG linkers are hydrophilic and create a "hydration shell" around the payload, effectively masking its hydrophobicity, improving solubility, and preventing aggregation.[15][17]

-

Enabling Higher Drug-to-Antibody Ratios (DAR): By solving the solubility issue, PEG linkers allow for the attachment of more drug molecules per antibody (a higher DAR) without compromising stability.[12][15][17] This can lead to a more potent therapeutic.

-

Optimizing Pharmacokinetics (PK): The length of the PEG linker can be precisely tuned to control the ADC's PK profile.[12][18] Longer PEG chains increase the hydrodynamic radius of the ADC, which reduces renal clearance and extends its circulation half-life, allowing more time for the ADC to reach its target tumor cells.[13][15]

-

Reducing Immunogenicity: The protective shield created by the PEG linker can reduce the potential for an immune response against the ADC, improving its safety profile.[12][17]

Caption: Monodisperse PEG linkers are critical for ADC stability, solubility, and PK.

Data Presentation: Impact of PEG Linker Length on ADC Pharmacokinetics

The choice of PEG linker length is a critical optimization parameter. As demonstrated in preclinical studies, increasing linker length can have a profound and positive impact on ADC performance.

| PEG Linker Length (n units) | Plasma Clearance | Systemic Exposure (AUC) | Efficacy (Tumor Growth Inhibition) | Reference |

| 0 (No PEG) | High | Low | Moderate | [12][13] |

| 4 | Moderate-High | Moderate | Improved | [12][13] |

| 8 | Low | High | Significant | [12][13] |

| 12 | Low | High | Significant | [12][13] |

| 24 | Low | Very High | Maximum | [12][13] |

This table is a synthesized representation of data trends reported in the literature. Actual values are dependent on the specific antibody, payload, and model system.

Enhancing Small Molecule Drugs

Many small molecule drugs suffer from poor water solubility and are cleared from the body too quickly, limiting their therapeutic window.[5][6] Monodisperse PEGylation offers a precise strategy to overcome these limitations.

-

Improved Pharmacokinetics: Attaching a discrete PEG linker increases the drug's molecular weight and hydrodynamic volume, reducing renal filtration and extending its half-life.[5][6][]

-

Modified Biodistribution: PEGylation can alter how a drug distributes in the body. A prime example is Movantik® (naloxegol) , an oral medication for opioid-induced constipation.[5] It consists of the opioid antagonist naloxone conjugated to a monodisperse methoxy-PEG7 (m-PEG7) linker. This PEG modification prevents the molecule from crossing the blood-brain barrier, thereby blocking its effects in the central nervous system while allowing it to act on opioid receptors in the gastrointestinal tract.[5][6][9]

Enabling PROTACs and Other Novel Modalities

Proteolysis Targeting Chimeras (PROTACs) are innovative molecules designed to hijack the cell's natural protein disposal system to destroy specific disease-causing proteins. They consist of two ligands connected by a linker. Monodisperse PEG linkers are the most common type used in PROTAC design, accounting for over 50% of reported molecules.[17][19] Their utility stems from:

-

Enhanced Solubility: Increasing the water solubility of often-hydrophobic PROTAC molecules.[17]

-

Tunable Spacing: Allowing for systematic changes in linker length, which is critical for optimizing the formation of the ternary complex (PROTAC-Target-E3 Ligase) and achieving efficient protein degradation.[17][19]

Experimental Design and Methodologies

Harnessing the power of monodisperse PEG linkers requires careful consideration of the conjugation strategy and robust analytical characterization.

Selecting the Appropriate Monodisperse PEG Linker

The choice of linker is dictated by the target biomolecule and the desired outcome.

-

Reactive Functional Groups: The linker must have a functional group that can react specifically with a corresponding group on the biomolecule. Common pairings include:

-

NHS Ester-PEG: Reacts with primary amines (e.g., lysine residues, N-terminus) to form stable amide bonds.[2][20]

-

Maleimide-PEG: Reacts with free thiols (e.g., cysteine residues) to form stable thioether bonds. This is often used for site-specific conjugation.[2][20]

-

Azide/Alkyne-PEG: Used in "click chemistry," a highly efficient and bioorthogonal reaction.[20]

-

-

Linker Length and Architecture:

Protocol: Site-Specific ADC Generation via Thiol-Reactive PEGylation

This protocol provides a general workflow for conjugating a Maleimide-PEG-Payload to a monoclonal antibody via reduced interchain disulfide bonds.

1. Antibody Preparation (Thiol Generation): a. Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). b. To generate free thiols for conjugation, partially reduce the interchain disulfide bonds using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP). c. The molar ratio of TCEP to antibody must be carefully optimized to yield the desired number of free thiols per antibody (typically aiming for a DAR of 4 or 8). d. Incubate the reaction at 37°C for 1-2 hours. e. Remove the excess TCEP immediately prior to conjugation using a desalting column.

2. Conjugation Reaction: a. Dissolve the Maleimide-PEG-Payload linker in a compatible organic solvent (e.g., DMSO) and then add it to the reduced antibody solution. b. A slight molar excess of the linker (e.g., 1.5x per thiol) is typically used. c. Allow the reaction to proceed at room temperature or 4°C for 1-4 hours with gentle mixing.[20]

3. Quenching: a. Stop the reaction by adding a quenching reagent containing a free thiol, such as N-acetylcysteine, to react with any excess Maleimide-PEG-Payload.[20]

4. Purification and Formulation: a. Purify the resulting ADC from unreacted linker, payload, and quenching reagent using Size Exclusion Chromatography (SEC) or tangential flow filtration.[8] b. Exchange the purified ADC into the final formulation buffer.

5. Characterization: a. Confirm the successful conjugation, determine the final DAR, and assess purity and aggregation levels using a suite of analytical techniques.

Essential Characterization Techniques

The homogeneity of conjugates made with monodisperse PEGs makes them amenable to precise analytical characterization.

-

Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS is used to confirm the exact mass of the final conjugate, providing a definitive measure of the number of PEG-payloads attached.[4][8]

-

Chromatography (HPLC):

-

Size Exclusion Chromatography (SEC): Used to assess the purity of the conjugate and quantify the level of aggregation.[4]

-

Hydrophobic Interaction Chromatography (HIC): Separates species based on the number of conjugated payloads, allowing for accurate determination of the DAR distribution.

-

Caption: A streamlined process from starting materials to a well-characterized final product.

Conclusion and Future Outlook

Monodisperse PEG linkers represent a critical evolution in the field of bioconjugation. By providing molecularly precise spacers, they enable the creation of homogeneous therapeutics with finely tuned and predictable properties. Their application has been instrumental in advancing the fields of ADCs, small molecule drugs, and PROTACs, offering solutions to long-standing challenges of solubility, stability, and pharmacokinetics.

The future of the field will likely involve the development of even more sophisticated monodisperse linkers, such as those incorporating cleavable elements for controlled drug release in specific microenvironments or novel architectures that further enhance the "stealth" properties of bioconjugates.[1][21] For researchers and drug developers, a deep understanding of monodisperse PEG technology is no longer optional—it is essential for designing the safe and effective medicines of tomorrow.

References

-

The Advantages of Monodisperse PEG In Drug Development? - PharmiWeb.com. (2021-06-16). [Link]

-

Pasut, G., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release. [Link]

-

Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) | MolecularCloud. (2025-05-22). [Link]

-

Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. (2021-09-30). [Link]

-

Biopharma PEG Announces Key Product Line of Monodispersed PEGs for Advanced Pharmaceutical Applications - Clinical Research News. (2024-07-22). [Link]

-

Na, D. H., et al. (2015). Synthesis and characterization of monodisperse poly(ethylene glycol)-conjugated collagen pentapeptides with collagen biosynthesis-stimulating activity. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Biopharma PEG Announces Key Product Line of Monodispersed PEGs for Advanced Pharmaceutical Applications - Diagnostics World News. (2024-07-22). [Link]

-

PEG Linkers And Their Applications In Different Fields - MolecularCloud. (2022-04-27). [Link]

-

Single molecular weight discrete PEG compounds: emerging roles in molecular diagnostics, imaging and therapeutics - PMC - NIH. [Link]

-

The influence of a polyethylene glycol linker on the metabolism and pharmacokinetics of a 89Zr-radiolabeled antibody. [Link]

-

Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - NIH. (2024-02-07). [Link]

-

PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC - NIH. (2013-06-02). [Link]

-

Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - NIH. (2023-03-30). [Link]

-

The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System - MDPI. [Link]

-

Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery - PMC - NIH. [Link]

-

Schematic diagram of site-specific PEGylation strategies. - ResearchGate. [Link]

-

Highly Efficient Synthesis of Monodisperse Poly(ethylene glycols) and Derivatives through Macrocyclization of Oligo(ethylene glycols) | Scilit. [Link]

-

PEGylation technology: addressing concerns, moving forward - PMC - NIH. (2025-04-23). [Link]

-

Monodisperse PEG | Sinopeg.com. (2020-08-07). [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. PEG Linkers And Their Applications In Different Fields | MolecularCloud [molecularcloud.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pharmiweb.com [pharmiweb.com]

- 6. Benefits of Monodisperse PEG Linkers in Drug Development | Biopharma PEG [biochempeg.com]

- 7. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]

- 10. Synthesis and characterization of monodisperse poly(ethylene glycol)-conjugated collagen pentapeptides with collagen biosynthesis-stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) | MolecularCloud [molecularcloud.org]

- 16. researchgate.net [researchgate.net]

- 17. Biopharma PEG Announces Key Product Line of Monodispersed PEGs for Advanced Pharmaceutical Applications [clinicalresearchnewsonline.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Biopharma PEG Announces Key Product Line of Monodispersed PEGs for Advanced Pharmaceutical Applications [diagnosticsworldnews.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

role of PEGylation in drug delivery

An In-Depth Technical Guide to the Role of PEGylation in Drug Delivery

Abstract

The covalent attachment of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a cornerstone of modern drug delivery.[1] First developed in the 1970s, this technology has revolutionized the pharmaceutical landscape by dramatically improving the pharmacokinetic and pharmacodynamic profiles of a wide array of therapeutics, including proteins, peptides, small molecules, and nanoparticles.[2][3] By creating a hydrophilic, protective shield around the drug, PEGylation enhances solubility, extends circulatory half-life, and reduces immunogenicity and enzymatic degradation.[4][5][6] These modifications have led to the successful clinical application of numerous PEGylated drugs, offering improved efficacy, safety, and patient compliance.[7][8] This technical guide provides an in-depth exploration of the core principles of PEGylation, from its fundamental mechanism of action to the nuanced chemical strategies employed. It details the profound impact of PEGylation on a drug's journey through the body, offers practical, step-by-step experimental protocols for its implementation and characterization, and addresses the critical challenges and future directions of this vital technology.

The Core Principle: The "Stealth" Effect and Its Consequences

At its core, PEGylation masks a therapeutic agent from the host's biological systems.[4] PEG is a synthetic, hydrophilic, and biocompatible polymer composed of repeating ethylene oxide units.[1][9] In an aqueous environment, the flexible PEG chains form a dynamic, water-bound cloud around the conjugated molecule.[] This hydrated shield sterically hinders the approach of other macromolecules, which is the foundational basis of the "stealth" effect.

This steric hindrance provides several key advantages:

-

Reduced Immunogenicity and Antigenicity: The PEG layer physically masks the antigenic epitopes on the surface of protein drugs, preventing their recognition by the immune system and subsequent generation of neutralizing antibodies.[4][5][11]

-

Protection from Enzymatic Degradation: The shield limits the access of proteolytic enzymes to the drug, significantly increasing its stability in vivo.[5][12]

-

Decreased Renal Clearance: The attachment of PEG chains substantially increases the hydrodynamic radius of the drug molecule.[1][4] Molecules exceeding the glomerular filtration threshold (typically around 70 kDa) are cleared much more slowly by the kidneys, leading to a dramatically prolonged circulation time.[13]

The following diagram illustrates the fundamental "stealth" mechanism of PEGylation.

Caption: The PEG "stealth" shield masks the drug from immune cells and enzymes.

Impact on Pharmacokinetics and Pharmacodynamics

The physicochemical changes induced by PEGylation profoundly alter a drug's pharmacokinetic (PK) and pharmacodynamic (PD) properties.[5][14] The primary goal is to improve the PK profile, which often compensates for a potential reduction in PD activity.[]

Pharmacokinetics (What the Body Does to the Drug): PEGylation leads to a more favorable PK profile, characterized by reduced clearance and extended half-life.[16] In oncology, the increased size of PEGylated nanocarriers allows them to take advantage of the Enhanced Permeability and Retention (EPR) effect, leading to passive accumulation in leaky tumor vasculature.[17]

Pharmacodynamics (What the Drug Does to the Body): A critical consideration is that the steric hindrance from PEG chains can sometimes interfere with the drug's ability to bind to its target receptor or substrate, potentially reducing its intrinsic biological activity.[][18] This necessitates a careful balancing act in the design of a PEGylated therapeutic to ensure that the gains in circulation time and stability outweigh any loss in potency.[]

| Parameter | Effect of PEGylation | Causality / Rationale | Citation(s) |

| Absorption | Sustained absorption after subcutaneous injection. | The increased hydrodynamic size slows the diffusion from the injection site into the bloodstream. | [16] |

| Distribution | Decreased volume of distribution. | The large size restricts the drug's ability to extravasate from blood vessels into peripheral tissues. | [16][19] |

| Metabolism | Reduced degradation by proteolytic enzymes. | Steric hindrance from the PEG shield protects the drug from enzymatic attack. | [6][] |

| Excretion | Significantly decreased renal clearance. | The increased molecular size prevents efficient filtration through the kidney's glomeruli. | [4][16] |

| Circulating Half-life | Dramatically increased. | This is the cumulative result of reduced clearance, decreased metabolism, and protection from the immune system. | [5][11] |

| Solubility | Enhanced, especially for hydrophobic molecules. | PEG is a highly hydrophilic polymer, imparting its water-soluble nature to the conjugated drug. | [4][5] |

| Immunogenicity | Reduced or eliminated. | The PEG shield masks antigenic sites on the drug, preventing immune recognition. | [5][11][16] |

| Binding Affinity | Often decreased. | Steric hindrance may interfere with the interaction between the drug and its biological target. | [][18] |

Chemical Foundations: PEGylation Strategies and Architectures

The covalent conjugation of PEG to a drug molecule can be achieved through various chemical strategies, which have evolved from non-specific, first-generation methods to highly controlled, site-specific approaches.[4] The choice of PEG architecture and conjugation chemistry is critical for optimizing the final product's properties.[18]

PEG Architectures

The geometry of the PEG polymer plays a significant role in the properties of the resulting conjugate. While linear PEGs are common, branched structures can offer enhanced stability and shielding.

Caption: Common PEG architectures used in drug delivery applications.

Conjugation Chemistries

PEGylation reactions target specific functional groups on the drug molecule. The first generation of PEGylation often involved non-specific reactions with lysine residues, leading to heterogeneous mixtures.[20] Second and third-generation techniques focus on site-specific conjugation to preserve the drug's biological activity.[4]

-

Amine PEGylation (N-terminus or Lysine): This is the most common approach, targeting the primary amines on the N-terminus or the side chains of lysine residues. Reagents like PEG-NHS esters are frequently used. The reaction is typically performed at a pH of 8.0-9.0 to ensure the amino groups are deprotonated and thus sufficiently nucleophilic.[21][22]

-

Thiol PEGylation (Cysteine): This strategy targets the sulfhydryl group of cysteine residues, which are often less abundant than lysines, allowing for more specific conjugation. PEG-maleimide is a common reagent that forms a stable thioether bond. This reaction is most efficient at a pH between 6.5 and 7.5.[21][22]

-

Carboxyl PEGylation (Aspartic/Glutamic Acid): Carboxylic acid groups can be targeted using coupling agents like EDC to form an amide bond with an amino-functionalized PEG.[21]

-

Site-Specific "Click Chemistry": Modern approaches involve introducing non-natural amino acids with unique functional groups (like azides or alkynes) into the protein backbone. These can then be specifically targeted with a correspondingly functionalized PEG via bioorthogonal "click" reactions, yielding a highly homogeneous product.[17]

Experimental Workflow: From Conjugation to Characterization

The successful development of a PEGylated therapeutic requires rigorous experimental design and analytical characterization to ensure product quality, consistency, and efficacy.

Protocol: Site-Specific N-Terminal PEGylation of a Protein

This protocol describes a common method for site-specific PEGylation at the N-terminal α-amino group by leveraging the lower pKa of the N-terminus compared to lysine ε-amino groups.

Objective: To covalently attach a 20 kDa linear mPEG-aldehyde to the N-terminus of a recombinant protein via reductive amination.

Materials:

-

Recombinant Protein (e.g., Interferon) in a suitable buffer (e.g., 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.4)

-

20 kDa mPEG-propionaldehyde (mPEG-ALD)

-

Sodium Cyanoborohydride (NaCNBH₃)

-

Reaction Buffer: 100 mM HEPES, pH 6.0

-

Quenching Solution: 1 M Tris-HCl, pH 7.5

-

Purification System: Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX)

Methodology:

-

Protein Preparation: Dialyze the protein stock solution against the Reaction Buffer (100 mM HEPES, pH 6.0) overnight at 4°C. The slightly acidic pH is chosen to favor the protonation of lysine side-chain amines (pKa ~10.5) while leaving a significant fraction of the N-terminal amine (pKa ~7.5-8.5) unprotonated and reactive.

-

Concentration Adjustment: Determine the protein concentration using a suitable method (e.g., A280) and adjust to 2 mg/mL with cold Reaction Buffer.

-

Reagent Preparation: Immediately before use, dissolve the mPEG-ALD and NaCNBH₃ in the Reaction Buffer.

-

PEGylation Reaction:

-

Add the mPEG-ALD solution to the protein solution at a 5-fold molar excess. This ratio is a starting point and should be optimized to balance reaction efficiency with the risk of di-PEGylation.[23]

-

Gently mix the solution by inversion.

-

Add NaCNBH₃ to a final concentration of 20 mM. This mild reducing agent will selectively reduce the Schiff base formed between the aldehyde and the amine to a stable secondary amine linkage.[24]

-

Incubate the reaction at 4°C with gentle stirring for 12-18 hours. The low temperature helps maintain protein stability.

-

-

Reaction Quenching: Add the Quenching Solution to a final concentration of 50 mM and incubate for 1 hour at 4°C. The primary amine in Tris will react with any remaining mPEG-ALD.

-

Purification: Separate the PEGylated protein from unreacted PEG and unmodified protein using chromatography.

-

Size Exclusion Chromatography (SEC): This is a common first step, as it effectively separates the larger PEGylated conjugate from the smaller, unreacted protein and quenching agent.[25]

-

Ion Exchange Chromatography (IEX): This can further resolve mono-PEGylated species from di-PEGylated or unmodified protein based on differences in surface charge.

-

-

Analysis and Characterization: Collect fractions and analyze them via SDS-PAGE and HPLC to confirm the presence of the desired product and assess purity.

Protocol: Characterization of PEGylated Protein

Characterization is critical to confirm the degree of PEGylation, identify attachment sites, and ensure the homogeneity of the final product.[26][27] A combination of chromatographic and mass spectrometry techniques is typically employed.[28]